what is the chemical structure of pentaerythritol tetraacrylate
what is the chemical structure of pentaerythritol tetraacrylate
An In-depth Technical Guide to Pentaerythritol (B129877) Tetraacrylate (PETA)
Introduction
Pentaerythritol tetraacrylate (PETA) is a tetrafunctional acrylate (B77674) ester monomer known for its role as a highly effective crosslinking agent.[1] Its structure, containing four reactive acrylate groups, allows for the formation of densely crosslinked polymer networks. This property imparts exceptional hardness, chemical resistance, and thermal stability to the resulting materials.[2] PETA is widely utilized in ultraviolet (UV) and electron beam (EB) curable coatings, inks, adhesives, and sealants.[3] For researchers in drug development and materials science, PETA is a key component in the synthesis of biocompatible hydrogels for tissue engineering, drug delivery systems, and in the fabrication of biomedical devices and dental composites.
Chemical Structure and Identification
Pentaerythritol tetraacrylate is an organic compound with the chemical formula C₁₇H₂₀O₈.[1] It is synthesized from the esterification of pentaerythritol and acrylic acid.[4] The central carbon atom is bonded to four ethyl acrylate groups, making it a tetrafunctional monomer.[1]
graph "Pentaerythritol_tetraacrylate_Structure" {
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node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];
// Central Carbon
C_central [label="C", pos="0,0!", fillcolor="#F1F3F4"];
// Methylene groups and Oxygen atoms
C1 [label="CH₂", pos="-1.5,1.5!", fillcolor="#F1F3F4"];
O1 [label="O", pos="-2.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C2 [label="CH₂", pos="1.5,1.5!", fillcolor="#F1F3F4"];
O2 [label="O", pos="2.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C3 [label="CH₂", pos="-1.5,-1.5!", fillcolor="#F1F3F4"];
O3 [label="O", pos="-2.5,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C4 [label="CH₂", pos="1.5,-1.5!", fillcolor="#F1F3F4"];
O4 [label="O", pos="2.5,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Acrylate groups
Ac1 [label="C(O)CH=CH₂", pos="-4,3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ac2 [label="C(O)CH=CH₂", pos="4,3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ac3 [label="C(O)CH=CH₂", pos="-4,-3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ac4 [label="C(O)CH=CH₂", pos="4,-3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Bonds
C_central -- C1;
C_central -- C2;
C_central -- C3;
C_central -- C4;
C1 -- O1;
C2 -- O2;
C3 -- O3;
C4 -- O4;
O1 -- Ac1;
O2 -- Ac2;
O3 -- Ac3;
O4 -- Ac4;
}
Caption: General workflow for the synthesis of PETA.
Experimental Protocol: Synthesis via Esterification
The following protocol is a representative example based on methodologies described in the literature.
[4]
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Reactor Setup : A reactor equipped with a stirrer, thermometer, water trap (Dean-Stark apparatus), and condenser is charged with pentaerythritol, acrylic acid, a solvent such as toluene, an acid catalyst (e.g., methanesulfonic acid), and a polymerization inhibitor (e.g., MEHQ). [4]The molar ratio of acrylic acid to pentaerythritol is typically between 4:1 and 8:1 to favor the formation of the tetra-ester.
[4]2. Esterification Reaction : The mixture is heated to a reflux temperature of 80-100 °C. The water produced during the esterification is azeotropically removed using the water trap. The reaction is monitored until the theoretical amount of water is collected, which can take 15-20 hours.
[4]3. Cooling and Washing : After the reaction is complete, the mixture is cooled. The organic phase is then washed sequentially with water and an alkaline solution (e.g., sodium hydroxide (B78521) solution) to remove the acid catalyst and any unreacted acrylic acid.
[4]4. Purification : A second polymerization inhibitor is added to the organic phase. The solvent is then removed under reduced pressure (e.g., at -0.1 MPa and 80 °C).
[4]5. Final Product : The final product is obtained after filtration to yield pure pentaerythritol tetraacrylate.
[4]
Reactivity and Polymerization
The four acrylate functional groups in PETA are highly reactive and readily undergo polymerization, particularly free-radical polymerization. This reaction is often initiated by UV light in the presence of a photoinitiator or by thermal initiators. [5]When used in a polymer formulation, PETA acts as a crosslinker, forming covalent bonds between linear polymer chains to create a three-dimensional network.
Caption: PETA's role as a crosslinking agent in polymerization.
Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthesis
This protocol outlines the synthesis of a crosslinked polycarboxylate superplasticizer, where PETA is used as the crosslinking agent.
[6]
-
Monomer Solution Preparation : Prepare an aqueous solution containing the primary monomers (e.g., carboxylic acid monomers) and any other components.
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Initiator and Crosslinker Solution : In a separate vessel, completely mix the crosslinker, PETA, and a water-soluble initiator, such as potassium persulfate (KPS), in deionized water.
[6]3. Polymerization Reaction : Heat the monomer solution to the reaction temperature (e.g., 75 °C) in a reaction flask. Add the initiator/crosslinker solution to the flask using a peristaltic pump at a controlled rate (e.g., 0.5 mL/min).
[6]4. Reaction Completion : Allow the polymerization to proceed for a set duration (e.g., 4 hours) at the reaction temperature.
[6]5. Neutralization : After the reaction, cool the resulting polymer solution and neutralize it to a pH of 7 using a sodium hydroxide solution.
[6]6. Characterization : The synthesized crosslinked polymer can then be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) and gel permeation chromatography (GPC).
[6]
Applications in Research and Drug Development
The unique properties of PETA make it a valuable tool for researchers. Its ability to form stable, crosslinked networks is particularly relevant in the development of advanced materials for biomedical applications.
-
Hydrogels for Drug Delivery and Tissue Engineering : PETA is used to create biocompatible hydrogels. These networks can encapsulate therapeutic agents, allowing for controlled release, or serve as scaffolds that support cell growth in tissue engineering.
* Dental Composites : In dentistry, PETA is a component of light-curable dental composites, contributing to their mechanical strength and durability.
* Bioprinting : Mixtures containing PETA can be used as resins in 3D bioprinting to fabricate complex biological structures.
* Polymer Synthesis : It is used to synthesize polymer electrolytes for batteries and to improve the mechanical properties of various coatings and prepolymers.
[3]
Caption: Relationship between PETA's properties and its applications.
Safety Information
PETA is classified as an irritant and a skin sensitizer. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.
Table 3: GHS Hazard and Precautionary Statements
Classification Code Statement Hazard Statements H315 Causes skin irritation [7] H317 May cause an allergic skin reaction [7] H319 Causes serious eye irritation [7] Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray [1] P280 Wear protective gloves/protective clothing/eye protection/face protection [1] P302+P352 IF ON SKIN: Wash with plenty of soap and water [1] P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1]
References
- 1. Pentaerythritol tetraacrylate - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ペンタエリスリトールテトラアクリラート contains 350 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN104876822A - Pentaerythritol tetraacrylate preparation method - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Influence of Pentaerythritol Tetraacrylate Crosslinker on Polycarboxylate Superplasticizer Performance in Cementitious System [mdpi.com]
- 7. Pentaerythritol tetraacrylate | C17H20O8 | CID 62556 - PubChem [pubchem.ncbi.nlm.nih.gov]
